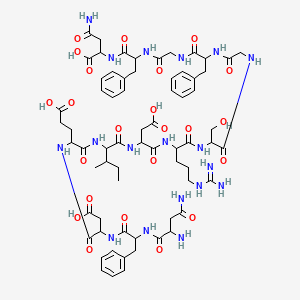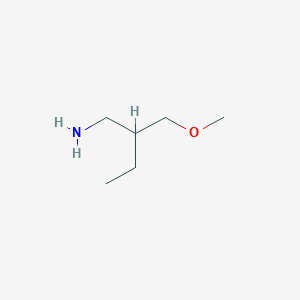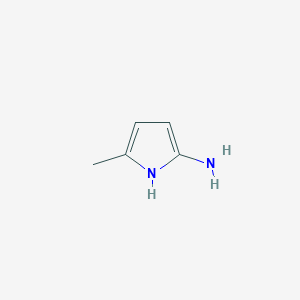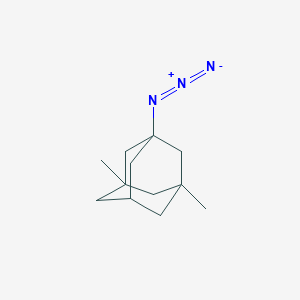
H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH est un peptide synthétique composé de divers acides aminés DL
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Déprotection : Élimination du groupe protecteur de l'acide aminé attaché à la résine.
Couplage : Ajout du prochain acide aminé dans la séquence en utilisant des réactifs de couplage comme HBTU ou DIC.
Clivage : Élimination finale du peptide de la résine en utilisant un réactif de clivage tel que l'acide trifluoroacétique (TFA).
Méthodes de production industrielle
La production industrielle de peptides comme This compound implique souvent des synthétiseurs peptidiques automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, assurant une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Les peptides peuvent subir diverses réactions chimiques, notamment :
Oxydation : Les peptides contenant des acides aminés soufrés comme la cystéine peuvent former des ponts disulfures.
Réduction : Réduction des ponts disulfures en groupes thiol libres.
Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Utilisation de dérivés d'acides aminés spécifiques et de réactifs de couplage.
Principaux produits
Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfures, tandis que la réduction peut donner des peptides avec des groupes thiol libres.
Applications de la recherche scientifique
Les peptides comme H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH ont de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme blocs de construction pour des molécules plus complexes et dans l'étude de la chimie peptidique.
Biologie : Employé dans l'étude des interactions protéine-protéine, des interactions enzyme-substrat et des voies de signalisation cellulaire.
Médecine : Recherché pour ses applications thérapeutiques potentielles, notamment comme candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composants dans les dosages biochimiques.
Mécanisme d'action
Le mécanisme d'action des peptides comme This compound dépend de leur séquence et de leur structure spécifiques. Ces peptides peuvent interagir avec des cibles moléculaires telles que les enzymes, les récepteurs et d'autres protéines, en modulant leur activité. Les voies impliquées peuvent varier considérablement, notamment l'inhibition ou l'activation des cascades de signalisation, la modulation de l'activité enzymatique et l'interaction avec les membranes cellulaires.
Applications De Recherche Scientifique
Peptides like H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: Utilized in the development of new materials and as components in biochemical assays.
Mécanisme D'action
The mechanism of action of peptides like H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity. The pathways involved can vary widely, including inhibition or activation of signaling cascades, modulation of enzyme activity, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
- H-DL-Ala-DL-Glu-DL-Gly-DL-Thr-DL-Phe-DL-Thr-DL-Ser-DL-Asp-DL-Val-DL-Ser-DL-Ser-DL-Tyr-DL-Leu-DL-Glu-DL-Gly-DL-Gln-DL-Ala-DL-Ala-DL-Lys-DL-Glu-DL-Phe-DL-Ile-DL-Ala-DL-Trp-DL-Leu-DL-Val-DL-Arg-DL-Gly-DL-Arg-DL-Gly-OH
Unicité
L'unicité de H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH réside dans sa séquence spécifique et la présence d'acides aminés DL, qui peuvent conférer des propriétés structurelles et fonctionnelles uniques. Ces propriétés peuvent être exploitées dans diverses applications de recherche et industrielles, ce qui en fait un composé précieux pour l'exploration scientifique.
Propriétés
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)






![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
